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Cat. No.: B3030901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-tert-Butylphenyl)difluoroacetic acid, registered under CAS number 1027514-14-2, is a

fluorinated carboxylic acid derivative of significant interest in contemporary medicinal chemistry

and drug discovery. The incorporation of a difluoromethyl group (CF2) into organic molecules

can profoundly influence their physicochemical and biological properties. This guide provides a

comprehensive technical overview of (4-tert-Butylphenyl)difluoroacetic acid, encompassing

its chemical identity, synthesis, analytical characterization, and its emerging role in the

development of novel therapeutics. The strategic placement of the difluoroacetic acid moiety on

a tert-butylphenyl scaffold offers a unique combination of lipophilicity and metabolic stability,

making it a valuable building block for researchers aiming to optimize drug candidates. The

difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, potentially

enhancing metabolic stability and modulating acidity, which are critical parameters in drug

design.

Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-tert-
Butylphenyl)difluoroacetic acid is fundamental for its application in research and

development. These properties dictate its solubility, reactivity, and pharmacokinetic behavior.
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Property Value Source

CAS Number 1027514-14-2 ChemicalBook

Molecular Formula C₁₂H₁₄F₂O₂ ChemicalBook

Molecular Weight 228.24 g/mol ChemicalBook

Melting Point 101-104 °C ChemicalBook

Boiling Point 302.6±37.0 °C (Predicted) ChemicalBook

Density 1.168±0.06 g/cm³ (Predicted) ChemicalBook

pKa 1.09±0.10 (Predicted) ChemicalBook

Appearance White to light yellow solid ChemicalBook

Synthesis and Purification
The synthesis of aryl-difluoroacetic acids like (4-tert-Butylphenyl)difluoroacetic acid can be

approached through several synthetic routes. A common strategy involves the introduction of

the difluoroacetate moiety to a pre-functionalized aromatic ring. While a specific, detailed

protocol for this exact compound is not readily available in public literature, a general and

plausible synthetic approach can be extrapolated from methods used for analogous

compounds.

A prevalent method for the synthesis of α,α-difluoroarylacetates involves the palladium-

catalyzed α-arylation of α,α-difluoroketones with aryl bromides, followed by cleavage of the

resulting ketone.

General Synthetic Workflow

4-Bromo-tert-butylbenzene

Pd-catalyzed α-arylation

α,α-Difluoroacetophenone

α-(4-tert-Butylphenyl)-α,α-difluoroacetophenoneFormation of C-C bond Base-induced C-C bond cleavage (4-tert-Butylphenyl)difluoroacetic acidHydrolysis
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Caption: General synthetic workflow for (4-tert-Butylphenyl)difluoroacetic acid.

Experimental Protocol (Hypothetical)
Step 1: Palladium-Catalyzed α-Arylation

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-

tert-butylbenzene (1.0 equiv.), α,α-difluoroacetophenone (2.0 equiv.), potassium phosphate

tribasic monohydrate (4.0 equiv.), and a palladium catalyst system (e.g., a palladacycle

complex with a phosphine ligand like P(t-Bu)Cy₂, 0.01 equiv.).

Add anhydrous toluene as the solvent.

Heat the reaction mixture to 100-110 °C and stir for 24-48 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Upon completion, cool the reaction mixture to room temperature, dilute with an organic

solvent (e.g., ethyl acetate), and filter through a pad of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude α-(4-tert-butylphenyl)-α,α-difluoroacetophenone.

Step 2: Base-Induced C-C Bond Cleavage

Dissolve the crude product from Step 1 in a suitable solvent (e.g., a mixture of toluene and

water).

Add a strong base, such as potassium hydroxide (excess).

Heat the mixture to 100 °C and stir vigorously for 2-4 hours.

Cool the reaction to room temperature and carefully acidify with a strong acid (e.g.,

hydrochloric acid) to a pH of approximately 1-2.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude (4-tert-Butylphenyl)difluoroacetic
acid.

Purification
Purification of the final product is crucial to remove any unreacted starting materials, catalyst

residues, and byproducts.

Chromatographic Purification Workflow

Crude Product

Silica Gel Column Chromatography Fraction Collection

Elution with Hexane/Ethyl Acetate Gradient

TLC/LC-MS Analysis of Fractions Pure (4-tert-Butylphenyl)difluoroacetic acidCombine pure fractions & evaporate

Click to download full resolution via product page

Caption: Workflow for chromatographic purification.

A common method for purification is silica gel column chromatography. A gradient elution

system, typically starting with a non-polar solvent like hexane and gradually increasing the

polarity with a solvent such as ethyl acetate, is effective for separating the desired product. The

fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure

compound, which are then combined and concentrated to yield the final product.

Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and

structure of the synthesized (4-tert-Butylphenyl)difluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-

butyl group (a singlet around 1.3 ppm) and the aromatic protons on the phenyl ring (typically
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two doublets in the aromatic region, around 7.4-7.6 ppm). The acidic proton of the carboxylic

acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm),

which is exchangeable with D₂O.

¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon and methyl

carbons of the tert-butyl group, the aromatic carbons, the difluoromethyl carbon (as a triplet

due to C-F coupling), and the carbonyl carbon of the carboxylic acid.

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For

(4-tert-Butylphenyl)difluoroacetic acid, a single signal is expected for the two equivalent

fluorine atoms of the CF₂ group. The chemical shift will be indicative of the electronic

environment.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻

would be the expected parent ion in negative mode. Fragmentation may involve the loss of

CO₂ from the carboxylate anion.

Applications in Drug Development
The incorporation of the difluoroacetic acid moiety into drug candidates is a strategic approach

to modulate their pharmacological properties. The CF₂ group is known to be a bioisostere of a

hydroxyl group, but with increased metabolic stability and altered electronic properties.

Potential Roles in Medicinal Chemistry
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the

difluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life

of a drug in the body.

Lipophilicity and Bioavailability: The tert-butyl group imparts significant lipophilicity, which can

enhance membrane permeability and oral bioavailability. The difluoroacetic acid group can

modulate this property.

Acidity Modulation: The electron-withdrawing nature of the fluorine atoms increases the

acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence the
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compound's ionization state at physiological pH, affecting its solubility, protein binding, and

receptor interactions.

Conformational Effects: The presence of the bulky tert-butyl group and the difluoroacetic acid

moiety can influence the overall conformation of the molecule, which can be critical for its

binding to a biological target.

While specific examples of (4-tert-Butylphenyl)difluoroacetic acid being incorporated into a

marketed drug are not yet prominent, its structural motifs are present in various developmental

compounds and are of high interest to medicinal chemists. For instance, the tert-butylphenyl

group is a feature in several bioactive molecules, and the strategic use of fluorine is a well-

established principle in drug design.

Signaling Pathway Interaction (Hypothetical)
The design of a molecule like (4-tert-Butylphenyl)difluoroacetic acid suggests its potential

as a ligand for a specific biological target, such as an enzyme or a receptor. The interaction

with the target would then modulate a particular signaling pathway.

(4-tert-Butylphenyl)difluoroacetic acid

Biological Target
(e.g., Enzyme, Receptor)

Binds to

Signaling Pathway

Modulates

Cellular Response

Leads to
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To cite this document: BenchChem. [An In-Depth Technical Guide to (4-tert-
Butylphenyl)difluoroacetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030901#4-tert-butylphenyl-difluoroacetic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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